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Compound of Interest

Compound Name: JNJ-10311795

Cat. No.: B1672990 Get Quote

An In-depth Technical Guide on the Core Target Proteins of JNJ-10311795

This technical guide provides a comprehensive overview of the target proteins of JNJ-
10311795, a potent dual inhibitor of the serine proteases Cathepsin G and mast cell chymase.

[1] This document is intended for researchers, scientists, and drug development professionals

interested in the mechanism of action and experimental evaluation of this compound.

Core Target Proteins and Inhibition Profile
JNJ-10311795 has been identified as a selective and potent inhibitor of two key serine

proteases involved in inflammatory processes: Cathepsin G and mast cell chymase. The

inhibitory activity of JNJ-10311795 against these enzymes has been quantified, demonstrating

high affinity for both targets.

Target Protein Inhibitor Ki (nM)

Cathepsin G (neutrophil) JNJ-10311795 38

Mast Cell Chymase JNJ-10311795 2.3

Signaling Pathways of Target Proteins
Understanding the signaling pathways in which Cathepsin G and mast cell chymase are

involved is crucial to elucidating the mechanism of action of JNJ-10311795.
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Cathepsin G Signaling
Neutrophil Cathepsin G, a key enzyme released during inflammation, can activate pro-

inflammatory signaling cascades. One such pathway involves the Toll-like receptor 4 (TLR4)

and Epidermal Growth Factor Receptor (EGFR). Cathepsin G can lead to the upregulation of

chemokines like CXCL8 (IL-8), which in turn recruits more neutrophils to the site of

inflammation, thus perpetuating the inflammatory response.[2]
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Cathepsin G Pro-inflammatory Signaling Pathway.

Mast Cell Chymase Signaling
Mast cell chymase plays a significant role in tissue remodeling and fibrosis through its ability to

activate Transforming Growth Factor-beta 1 (TGF-β1). Activated TGF-β1 then signals through

the Smad protein family (Smad2/3 and Smad4) to regulate the transcription of genes involved

in extracellular matrix production.[3][4][5]
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Mast Cell Chymase and TGF-β1/Smad Signaling Pathway.

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of

JNJ-10311795.

In Vitro Enzyme Inhibition Assay
A representative protocol for determining the inhibitory constant (Ki) of JNJ-10311795 against

Cathepsin G and mast cell chymase is described below.

Objective: To quantify the inhibitory potency of JNJ-10311795 on the enzymatic activity of

human Cathepsin G and human mast cell chymase.

Materials:

Human Neutrophil Cathepsin G (purified)

Human Mast Cell Chymase (purified)

Chromogenic or fluorogenic substrate specific for each enzyme (e.g., N-Succinyl-Ala-Ala-

Pro-Phe-p-nitroanilide for chymotrypsin-like proteases)

JNJ-10311795 (dissolved in a suitable solvent, e.g., DMSO)
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Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

96-well microplates

Microplate reader

Procedure:

Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and substrates

in the assay buffer. The final enzyme concentration should be in the low nanomolar range,

and the substrate concentration should be at or below its Michaelis-Menten constant (Km).

Inhibitor Dilution Series: Prepare a serial dilution of JNJ-10311795 in the assay buffer.

Assay Reaction:

Add a fixed volume of the enzyme solution to each well of the microplate.

Add varying concentrations of the inhibitor (JNJ-10311795) to the wells. Include control

wells with no inhibitor.

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a

controlled temperature (e.g., 37°C) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the substrate to all wells.

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a

microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

Data Analysis:

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm

of the inhibitor concentration.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity) by fitting the data to a suitable dose-response curve.
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant

of the substrate for the enzyme.
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Workflow for In Vitro Enzyme Inhibition Assay.
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In Vivo Anti-inflammatory Activity Models
JNJ-10311795 has demonstrated significant anti-inflammatory effects in animal models. Below

are representative protocols for two such models.

Objective: To evaluate the effect of JNJ-10311795 on neutrophil infiltration and inflammatory

mediator production in a model of acute peritonitis.

Procedure:

Animal Model: Male Wistar rats are used.

Induction of Peritonitis: An intraperitoneal (i.p.) injection of a sterile glycogen solution is

administered to induce an inflammatory response characterized by neutrophil influx into the

peritoneal cavity.

Drug Administration: JNJ-10311795 is administered (e.g., orally or intravenously) at various

doses prior to or shortly after the glycogen challenge. A vehicle control group receives the

vehicle alone.

Sample Collection: At a specific time point after glycogen injection (e.g., 4-6 hours), the

animals are euthanized, and the peritoneal cavity is lavaged with sterile saline to collect

peritoneal fluid.

Analysis:

Cell Counts: The total number of leukocytes and the differential count of neutrophils in the

peritoneal lavage fluid are determined.

Mediator Analysis: The levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α,

IL-1β, MCP-1) in the peritoneal fluid are measured using techniques such as ELISA.

Outcome: The ability of JNJ-10311795 to reduce neutrophil accumulation and the levels of

inflammatory mediators in the peritoneal cavity is assessed.

Objective: To assess the efficacy of JNJ-10311795 in an animal model of lung inflammation.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1672990?utm_src=pdf-body
https://www.benchchem.com/product/b1672990?utm_src=pdf-body
https://www.benchchem.com/product/b1672990?utm_src=pdf-body
https://www.benchchem.com/product/b1672990?utm_src=pdf-body
https://www.benchchem.com/product/b1672990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model: Male rats (e.g., Sprague-Dawley) are used.

Induction of Inflammation: Animals are challenged with an intratracheal instillation of

lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) to induce acute lung

inflammation.[6][7]

Drug Administration: JNJ-10311795 is administered (e.g., via inhalation or systemic route)

before or after the LPS challenge.

Bronchoalveolar Lavage (BAL): At a predetermined time after LPS administration (e.g., 6-24

hours), animals are euthanized, and a bronchoalveolar lavage is performed to collect cells

and fluid from the lungs.

Analysis:

Cellular Infiltration: The total and differential cell counts (neutrophils, macrophages) in the

BAL fluid are determined.

Inflammatory Markers: The levels of inflammatory mediators (e.g., cytokines, chemokines)

and markers of lung injury (e.g., total protein) in the BAL fluid are quantified.

Outcome: The effectiveness of JNJ-10311795 in reducing neutrophil influx and the

production of inflammatory markers in the lungs is evaluated.
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Workflow for In Vivo Anti-inflammatory Models.

Conclusion
JNJ-10311795 is a potent dual inhibitor of Cathepsin G and mast cell chymase, two serine

proteases implicated in the pathology of various inflammatory diseases. By targeting these

enzymes, JNJ-10311795 effectively modulates key pro-inflammatory signaling pathways,

leading to a reduction in inflammatory cell infiltration and mediator release in relevant

preclinical models. This technical guide provides a foundational understanding of the core

targets of JNJ-10311795, their signaling roles, and the experimental methodologies used to

characterize the inhibitor's activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15741158/
https://pubmed.ncbi.nlm.nih.gov/15741158/
https://pubmed.ncbi.nlm.nih.gov/15741158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4316899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4316899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5658735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5658735/
https://biokb.lcsb.uni.lu/publications/83383036-bc0d-11e5-9b9d-001a4ae51247
https://publications.ersnet.org/content/erj/25/5/789
https://www.criver.com/products-services/discovery-services/pharmacology-studies/respiratory-disease-studies/lps-induced-pulmonary-neutrophilia-model
https://www.benchchem.com/product/b1672990#jnj-10311795-target-proteins
https://www.benchchem.com/product/b1672990#jnj-10311795-target-proteins
https://www.benchchem.com/product/b1672990#jnj-10311795-target-proteins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672990?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

